Compendial Impurity Specification: Haloperidol Nonanoate Must Be Controlled at a Quantified Limit Distinct from Other Esters
The USP Haloperidol Decanoate monograph specifies that Haloperidol Nonanoate is a named organic impurity with a defined acceptance criterion. Its relative retention time (RRT) of 0.79 is distinct from the closest ester impurities Haloperidol Octanoate (RRT 0.6) and Haloperidol Undecanoate (RRT 1.10). [1]
| Evidence Dimension | Compendial impurity acceptance criterion (NMT %) and relative retention time (RRT) in USP chromatographic system |
|---|---|
| Target Compound Data | Haloperidol Nonanoate: RRT 0.79, Acceptance criterion NMT 0.50% |
| Comparator Or Baseline | Haloperidol Octanoate: RRT 0.6, NMT 0.50%; Haloperidol Undecanoate: RRT 1.10, NMT 0.50% |
| Quantified Difference | Unique RRT (0.79) differentiates it from octanoate (ΔRRT 0.19) and undecanoate (ΔRRT 0.31), ensuring unambiguous chromatographic identification. |
| Conditions | USP35-NF30 HPLC method: LC, UV 230 nm, Column 4-mm x 10-cm, 3-µm packing L1, mobile phase gradient of tetrabutylammonium hydrogen sulfate and acetonitrile. |
Why This Matters
This single-sourcing requirement guarantees that Haloperidol Nonanoate must be procured as an individual, characterized reference substance rather than relying on an undefined impurity mixture, directly impacting ANDA regulatory acceptance.
- [1] United States Pharmacopeia (USP). USP35–NF30, Haloperidol Decanoate monograph, Table 2. Official date 2012. View Source
